molecular formula C18H9ClF2N2O B2708519 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile CAS No. 860784-62-9

6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B2708519
CAS No.: 860784-62-9
M. Wt: 342.73
InChI Key: FYPPAHHBCUIPQJ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Nitrile Formation: Starting with a suitable pyridine derivative, a nitrile group can be introduced using reagents like cyanogen bromide.

    Substitution Reactions:

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, may be used to attach the aromatic groups to the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the investigation of this compound as a potential drug candidate for various diseases, given its structural features that could interact with biological targets.

Industry

In industry, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carboxamide
  • 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-methanol

Uniqueness

Compared to similar compounds, 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile might exhibit unique properties such as higher stability, specific reactivity, or enhanced biological activity due to the presence of the nitrile group.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF2N2O/c19-14-4-2-1-3-13(14)16-7-5-11(10-22)18(23-16)24-17-8-6-12(20)9-15(17)21/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPPAHHBCUIPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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